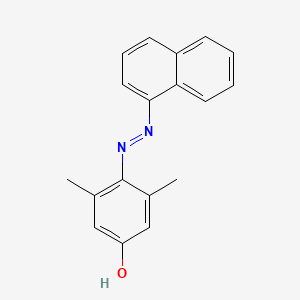

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol

Description

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol is an azo-phenol derivative characterized by a phenol ring substituted with methyl groups at positions 3 and 5, and a 1-naphthyldiazenyl group at position 4. Azo compounds, such as this, are widely studied for their applications in dyes, sensors, and bioactive agents due to their extended conjugation and tunable electronic properties.

Properties

CAS No. |

1778-72-9 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

3,5-dimethyl-4-(naphthalen-1-yldiazenyl)phenol |

InChI |

InChI=1S/C18H16N2O/c1-12-10-15(21)11-13(2)18(12)20-19-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,21H,1-2H3 |

InChI Key |

CKLRNEUSRAHUFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=NC2=CC=CC3=CC=CC=C32)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 1-naphthylamine to form the corresponding diazonium salt. This intermediate is then coupled with 3,5-dimethylphenol under alkaline conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The azo group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of dyes, pigments, and as a colorant in plastics and textiles.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol primarily involves its interaction with biological molecules through its azo and phenolic groups. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The phenolic group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The naphthyl group in the target compound introduces greater steric hindrance and extended conjugation compared to phenyl or nitrophenyl groups in analogs .

- Methoxy groups () improve solubility in polar solvents but reduce thermal stability compared to methyl groups .

- Carbamate and methylthio groups in Methiocarb shift applications toward pesticidal activity, contrasting with the azo group’s role in dyes .

Physical-Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

Table 3: Bioactivity and Hazard Profiles

Key Observations :

- Antimicrobial activity in nitrobenzyloxy derivatives () suggests substituents like nitro groups enhance bioactivity .

Biological Activity

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol, a compound belonging to the class of azo dyes, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H16N2O

- Molecular Weight : 268.32 g/mol

- Functional Groups : Azo group (-N=N-), hydroxyl group (-OH), and naphthalene moiety.

1. Antioxidant Activity

Research indicates that azo compounds like 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol exhibit significant antioxidant properties. This activity is primarily attributed to the phenolic hydroxyl group, which can donate hydrogen atoms to free radicals.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation.

- Data Table : Comparison of antioxidant activities of various phenolic compounds.

2. Antimicrobial Activity

3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol has demonstrated antimicrobial properties against a range of pathogens.

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Shows antifungal activity against common strains such as Candida albicans.

Case Study :

In a study assessing the antimicrobial efficacy of various azo compounds, 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .

3. Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Findings : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Data Table : Cytotoxicity results in different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Caspase activation |

| MCF-7 | 35 | Induction of oxidative stress |

Mechanistic Insights

The biological activities of 3,5-Dimethyl-4-(1-naphthyldiazenyl)phenol can be attributed to its ability to interact with cellular membranes and proteins. The presence of the naphthalene moiety enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.